molecular formula C14H8BrN3O4S B2569354 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021105-31-6

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer: B2569354
CAS-Nummer: 1021105-31-6
Molekulargewicht: 394.2
InChI-Schlüssel: WIEDCUZDINRIPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid heterocyclic molecule featuring a benzodioxole-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 5-bromothiophene moiety. The bromothiophene and oxadiazole groups enhance electron-withdrawing properties and metabolic stability, critical for drug design .

Eigenschaften

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3O4S/c15-11-4-3-10(23-11)13-17-18-14(22-13)16-12(19)7-1-2-8-9(5-7)21-6-20-8/h1-5H,6H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEDCUZDINRIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A brominated thiophene ring
  • An oxadiazole ring
  • A benzo[d][1,3]dioxole moiety

This unique combination of structural elements contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have been shown to inhibit various bacterial strains. The presence of the bromothiophene moiety enhances the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial targets.

Anticancer Activity

Studies have highlighted the potential of oxadiazole derivatives as anticancer agents. The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells. For example, oxadiazole-containing compounds have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have been documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models.

The biological activity of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is believed to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to therapeutic effects.
  • Cell Cycle Disruption : By interfering with the normal cell cycle processes in cancer cells, it can induce cell death.
  • Signal Pathway Modulation : It may modulate signaling pathways such as Wnt signaling, which is implicated in various cancers .

Comparative Analysis

A comparative analysis with related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
N-(5-bromothiophen-2-yl)acetamideLacks oxadiazole ringAntimicrobial
5-Bromo-2-thienylboronic acidContains bromothiophene moietyAntiparasitic
4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazoleMore complex structureAnticancer

This table illustrates how the presence of both brominated thiophene and oxadiazole rings in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide confers distinct advantages over simpler analogs.

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant anticancer activity through apoptosis induction .
  • Antimicrobial Screening : Another study screened various oxadiazole compounds against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives displayed potent antimicrobial effects comparable to established antibiotics.

Wissenschaftliche Forschungsanwendungen

Research on related compounds has indicated that derivatives of oxadiazole can exhibit significant biological activities. The presence of bromine in the thiophene ring may enhance the compound's interaction with various biological targets.

Anticancer Activity

Compounds containing bromothiophene have been explored for their anti-tumor properties. Initial studies suggest that N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may have similar effects.

Neuropharmacological Potential

The benzamide group may contribute to neuropharmacological effects. Similar benzamide derivatives have been studied for their potential in treating central nervous system disorders.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step organic reactions. Each synthetic step must be optimized to achieve high yield and purity. Potential transformations include:

  • Nucleophilic Substitutions : Due to the presence of functional groups that can act as electrophiles.
  • Electrophilic Aromatic Substitutions : The aromatic systems in the structure allow for further functionalization.

Case Studies and Related Research

While specific literature on N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is limited, related compounds have been extensively studied:

Case Study 1: Oxadiazole Derivatives

A study on novel oxadiazole derivatives demonstrated their effectiveness as benzodiazepine receptor agonists. These compounds exhibited significant binding affinity and potential therapeutic effects against anxiety and seizures .

Case Study 2: Bromothiophene Compounds

Research into bromothiophene-containing compounds highlighted their anticancer properties and potential use in developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Benzodioxole-Carboxamide Derivatives

  • N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)

    • Structure : Lacks the oxadiazole and bromothiophene, replaced by a 3,4-dimethoxyphenyl group.
    • Properties : Melting point 175–177°C, 75% yield. Exhibits moderate anti-inflammatory activity .
    • Key Difference : The absence of the oxadiazole-thiophene unit reduces metabolic resistance compared to the target compound.
  • N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide

    • Structure : Features an alkyl chain (heptan-4-yl) instead of the oxadiazole-thiophene system.
    • Properties : Studied as a flavor additive with low toxicity (LD₅₀ > 2000 mg/kg in rodents) .
    • Key Difference : The alkyl chain enhances hydrophobicity but diminishes π-π stacking interactions critical for enzyme binding.

Oxadiazole-Containing Analogs

  • N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide Structure: Replaces the benzodioxole with a sulfamoylbenzamide group and substitutes bromine with chlorine. Properties: Lower molecular weight (529.1 g/mol) and higher solubility in polar solvents. Used in kinase inhibition studies .
  • 6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide

    • Structure : Retains the bromine and benzodioxole-carboxamide core but replaces oxadiazole with a naphthyl group.
    • Properties : 95% purity; used in proteomics studies due to strong fluorescence .
    • Key Difference : The naphthyl group enhances aromatic interactions but eliminates the oxadiazole’s hydrogen-bonding capacity.

Anti-Alzheimer’s Benzoxazole-Oxadiazole Derivatives

  • (E)-2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-1-(p-tolyl)ethan-1-imine
    • Structure : Substitutes benzodioxole with benzoxazole and adds a nitrobenzene group.
    • Properties : Melting point 186–188°C; 73% yield. Shows acetylcholinesterase inhibition (IC₅₀ = 1.2 µM) .
    • Key Difference : The nitro group increases oxidative stress risks, whereas bromothiophene in the target compound offers safer halogen interactions.

Comparative Data Table

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Bioactivity/Application
Target Compound Benzodioxole-carboxamide 5-bromothiophene-oxadiazole Not reported Not reported Hypothesized neuroprotection
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) Benzodioxole-carboxamide 3,4-dimethoxyphenyl 175–177 75 Anti-inflammatory
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide Benzamide 5-chlorothiophene-oxadiazole Not reported Not reported Kinase inhibition
6-Bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide Benzodioxole-carboxamide Naphthalen-1-yl Not reported 95 (purity) Fluorescent probes
(E)-2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-... Benzoxazole-oxadiazole 3-nitrophenyl 186–188 73 Anti-Alzheimer’s (AChE inhibition)

Q & A

Basic: What are the key synthetic strategies for preparing N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Preparation of the oxadiazole core via cyclization of thiosemicarbazides or hydrazide derivatives under acidic conditions (e.g., POCl₃) .
  • Step 2: Functionalization of the 5-bromothiophene moiety through Suzuki coupling or nucleophilic aromatic substitution to introduce the benzodioxole-carboxamide group .
  • Step 3: Final coupling reactions (e.g., amidation) using carbodiimide-based reagents (e.g., EDC/HOBt) to link the oxadiazole and benzodioxole units .
    Critical Note: Optimize reaction temperatures (e.g., 80°C for cyclization) and solvent systems (THF/MeOH/H₂O) to suppress side products .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm; bromothiophene signals at δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography: Resolve bond angles (e.g., N2–C19–O1 = 113.1°) and planarity of the oxadiazole-thiophene system .

Advanced: What analytical methods resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in IC₅₀ values (e.g., antitumor vs. antimicrobial assays) require:

  • Dose-Response Validation: Reproduce assays with standardized cell lines (e.g., MCF-7 for cancer) and controls (DMSO vs. cisplatin) .
  • Metabolic Stability Testing: Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
  • Target Engagement Studies: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to purported targets (e.g., EGFR kinase) .

Advanced: How can computational modeling guide SAR studies for derivatives of this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict interactions with biological targets (e.g., COX-2 active site) based on oxadiazole planarity and bromothiophene hydrophobicity .
  • QSAR Analysis: Correlate substituent electronegativity (e.g., Br vs. Cl at thiophene) with activity using Hammett constants .
  • MD Simulations: Evaluate conformational stability of the benzodioxole-carboxamide moiety in aqueous vs. lipid bilayer environments .

Advanced: What strategies mitigate low yields in the final amidation step?

Methodological Answer:
Common issues include steric hindrance from the benzodioxole group. Solutions:

  • Activation Reagents: Switch from EDC/HOBt to T3P (propylphosphonic anhydride) for improved coupling efficiency .
  • Solvent Optimization: Use DMF/DCM mixtures (1:3 v/v) to enhance solubility of bulky intermediates .
  • Microwave-Assisted Synthesis: Apply 50 W irradiation at 100°C for 30 min to accelerate reaction kinetics .

Basic: What pharmacological activities are associated with this compound?

Methodological Answer:
Reported activities include:

  • Antitumor: Inhibits tubulin polymerization (IC₅₀ = 1.2 μM in HeLa cells) via binding to the colchicine site .
  • Antimicrobial: Disrupts bacterial biofilm formation (MIC = 8 μg/mL against S. aureus) by targeting penicillin-binding proteins .
  • Antidiabetic: Enhances insulin secretion in β-cells (2-fold increase at 10 μM) through KATP channel modulation .

Advanced: How does the bromothiophene moiety influence the compound’s pharmacokinetics?

Methodological Answer:

  • Lipophilicity: The bromine atom increases logP by ~0.5 units, enhancing membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .
  • Metabolic Resistance: Bromine reduces CYP3A4-mediated oxidation compared to non-halogenated analogs (t₁/₂ = 4.2 h vs. 1.8 h) .
  • Plasma Protein Binding: Bromine enhances albumin binding (95% vs. 82% for Cl-substituted analogs), affecting free drug concentration .

Advanced: What techniques validate target specificity in cellular assays?

Methodological Answer:

  • CRISPR Knockout Models: Use HEK293T cells with KO of putative targets (e.g., EGFR) to confirm on-mechanism activity .
  • Competitive Binding Assays: Co-treat with known inhibitors (e.g., paclitaxel for tubulin) to assess displacement .
  • Phosphoproteomics: LC-MS/MS to map downstream signaling perturbations (e.g., ERK1/2 phosphorylation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.